2-thiophen-2-yl-1H-quinazolin-4-one
Description
2-Thiophen-2-yl-1H-quinazolin-4-one is a quinazolinone derivative featuring a thiophene ring at the 2-position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-thiophen-2-yl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVNZCGMBNAQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonyldiimidazole: can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole: undergoes various types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Carbamation: It can convert amines into carbamates.
Urea Formation: It can convert amines into ureas.
Esterification: It can convert alcohols into esters.
Common reagents and conditions used in these reactions include amines , alcohols , and carboxylic acids . The major products formed from these reactions are amides , carbamates , ureas , and esters .
Scientific Research Applications
Carbonyldiimidazole: has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Organic Synthesis: It is employed as a reagent in various organic synthesis reactions.
Bioconjugation: It is used in the modification of biomolecules for research purposes.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation facilitates the formation of amides, esters, and other derivatives. The molecular targets and pathways involved include the carboxyl group of carboxylic acids and the nucleophilic groups of amines and alcohols .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues of 2-Thiophen-2-yl-1H-Quinazolin-4-one
Physicochemical Properties
- Molecular Weight and Solubility :
Q & A
Basic Research Questions
Q. How can the synthesis of 2-thiophen-2-yl-1H-quinazolin-4-one be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Start with a quinazolinone core (e.g., 2-chloromethyl-3-aryl-quinazolin-4(3H)-one) and react it with thiophene derivatives (e.g., thiophene-2-carbaldehyde) under controlled conditions. Use anhydrous zinc chloride as a catalyst for condensation .
- Step 2 : Optimize solvent choice (e.g., ethanol or DMF) and temperature (150–170°C) to enhance reaction kinetics. Monitor progress via TLC or HPLC .
- Step 3 : Purify via column chromatography or recrystallization. Characterize purity using melting point analysis and NMR spectroscopy .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the quinazolinone core and thiophene ring. Coupling constants in -NMR help identify stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm) .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (thiophene sulfur) for nucleophilic attack prediction .
Q. What are the standard protocols for initial biological activity screening?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Dose-response curves : Use logarithmic concentrations (1–100 µM) to determine IC values. Include positive controls (e.g., doxorubicin for anticancer assays) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of more potent quinazolinone derivatives?
- Methodological Answer :
- Modification Sites : Introduce substituents at the quinazolinone C-3 or thiophene C-5 positions. For example, electron-withdrawing groups (e.g., -NO) enhance anticancer activity by increasing electrophilicity .
- Bioisosteric Replacement : Replace the thiophene ring with furan or oxazole to modulate solubility and target affinity. Compare activity via molecular docking (e.g., AutoDock Vina) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). For poor diffraction, employ synchrotron radiation .
- Refinement : Apply SHELXL for structure solution. Address disorder in thiophene rings using PART and SUMP instructions .
Q. How to resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Standardized Protocols : Replicate experiments under controlled humidity/temperature. Use USP-class solubility apparatus for consistency .
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS .
Q. What novel synthetic routes can improve stereoselectivity in quinazolinone-thiophene hybrids?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective C–S bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
